molecular formula C21H18N4O3 B11589807 (2E)-2-Cyano-N-ethyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

(2E)-2-Cyano-N-ethyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

Cat. No.: B11589807
M. Wt: 374.4 g/mol
InChI Key: ZLYFDJBWHOXEBN-NTCAYCPXSA-N
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Description

(2E)-2-Cyano-N-ethyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Cyano-N-ethyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-A]pyrimidin-4-one core, followed by the introduction of the phenoxy group, and finally the formation of the cyano and ethylamide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Cyano-N-ethyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The phenoxy group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

(2E)-2-Cyano-N-ethyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent or in the treatment of other diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-Cyano-N-ethyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. These interactions can lead to changes in cellular processes and ultimately result in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Acetylacetone: Another versatile intermediate used in various chemical reactions.

    Diketene: A reactive compound used in the synthesis of acetoacetic acid derivatives.

Uniqueness

(2E)-2-Cyano-N-ethyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is unique due to its complex structure, which combines multiple functional groups and a fused ring system. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-2-cyano-N-ethyl-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide

InChI

InChI=1S/C21H18N4O3/c1-3-23-19(26)15(13-22)12-17-20(28-16-9-5-4-6-10-16)24-18-14(2)8-7-11-25(18)21(17)27/h4-12H,3H2,1-2H3,(H,23,26)/b15-12+

InChI Key

ZLYFDJBWHOXEBN-NTCAYCPXSA-N

Isomeric SMILES

CCNC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=CC=C3)/C#N

Canonical SMILES

CCNC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=CC=C3)C#N

Origin of Product

United States

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